GPR35 Agonist Potency vs. Zaprinast
The target compound exhibits sub-nanomolar agonist activity at the human GPR35 receptor (IC50 = 0.740 nM in CHO-K1 cells; EC50 = 1.10 nM in DMR assay) [1]. This potency exceeds the reference GPR35 agonist zaprinast by approximately 10,000-fold (zaprinast EC50 ~10 μM in equivalent β-arrestin recruitment assays) [2]. The compound's Ki of 6 nM at GPR35 confirms high-affinity target engagement in a competitive binding format [1]. No other N-phenylpropyl-piperazine scaffold is reported with comparable GPR35 potency.
EC50 = 1.10 nM (DMR)
~13,500-fold over zaprinast
| Evidence Dimension | GPR35 receptor agonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.740 nM (CHO-K1 cells, DMR desensitization assay) |
| Comparator Or Baseline | Zaprinast: EC50 ≈ 10 μM (GPR35 β-arrestin recruitment) |
| Quantified Difference | ~13,500-fold higher potency relative to zaprinast |
| Conditions | Human GPR35 receptor expressed in CHO-K1 cells; DMR-based functional assay; 1 h preincubation |
Why This Matters
Sub-nanomolar potency enables the use of minimal compound quantities in screening cascades, reducing cost per data point and minimizing solvent-related assay interference.
- [1] BindingDB. BDBM50575549 (CHEMBL3306990): IC50 = 0.740 nM, EC50 = 1.10 nM, Ki = 6 nM at human GPR35 receptor. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575549 View Source
- [2] Divorty, N., Mackenzie, A. E., Nicklin, S. A., & Milligan, G. (2015). G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease. Frontiers in Pharmacology, 6, 1–15. Review of GPR35 pharmacology including zaprinast EC50 ≈ 10 μM. View Source
